molecular formula C26H22ClN3O2 B5283847 N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5283847
M. Wt: 443.9 g/mol
InChI Key: BISAEKLFYMCWFS-JLPGSUDCSA-N
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Description

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and a benzamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of catalysts such as zinc dust and solvents like N-methyl-2-pyrrolidone (NMP). The structures of the newly synthesized compounds are characterized using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c27-22-12-6-4-10-19(22)16-24(30-25(31)18-8-2-1-3-9-18)26(32)28-15-14-20-17-29-23-13-7-5-11-21(20)23/h1-13,16-17,29H,14-15H2,(H,28,32)(H,30,31)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISAEKLFYMCWFS-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2Cl)/C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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